4-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)benzaldehyde
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Overview
Description
4-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)benzaldehyde is a chemical compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyridazinone ring attached to a benzaldehyde moiety, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of 4-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)benzaldehyde typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 3-hydrazinopyridazine with benzaldehyde derivatives under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Chemical Reactions Analysis
4-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticonvulsants and muscle relaxants.
Biological Studies: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Industrial Applications: It is used in the development of agrochemicals and other industrial products due to its versatile chemical reactivity.
Mechanism of Action
The mechanism of action of 4-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The pyridazinone ring is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
4-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)benzaldehyde can be compared with other pyridazinone derivatives, such as:
1-(1-Methyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-3-carboxylic acid: This compound has a similar pyridazinone core but with different substituents, leading to distinct biological activities.
2-(4,5-Dibromo-6-oxo-1,6-dihydropyridazin-1-yl)-N-methyl-N-[(thiophen-3-yl)methyl]acetamide: Another pyridazinone derivative with unique substituents that confer different chemical and biological properties.
Properties
CAS No. |
77281-80-2 |
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Molecular Formula |
C12H10N2O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
4-(1-methyl-6-oxopyridazin-3-yl)benzaldehyde |
InChI |
InChI=1S/C12H10N2O2/c1-14-12(16)7-6-11(13-14)10-4-2-9(8-15)3-5-10/h2-8H,1H3 |
InChI Key |
WMTUGBOJTUXXHB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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